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Introduction
Timcodar (formerly VX-853) is a small molecule that has been investigated for its potential role

in combating Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).

Originally developed as a mammalian multidrug resistance inhibitor, Timcodar has shown

promise as an adjunctive therapeutic agent that can enhance the efficacy of existing anti-TB

drugs. This technical guide provides a comprehensive overview of the preclinical data,

experimental methodologies, and proposed mechanism of action of Timcodar in the context of

tuberculosis research.

Core Concept: Efflux Pump Inhibition in
Tuberculosis
A significant challenge in TB therapy is the emergence of drug resistance. One mechanism by

which M. tuberculosis can evade the effects of antibiotics is through the active efflux of drugs

from the bacterial cell, mediated by a variety of efflux pumps. Efflux pump inhibitors (EPIs) are

compounds that can block these pumps, thereby increasing the intracellular concentration of
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antibiotics and restoring their efficacy. Timcodar has been identified as such an inhibitor, with a

complex mechanism that appears to involve both bacterial and host-targeted pathways[1].

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of

Timcodar in tuberculosis research.

Table 1: In Vitro Activity of Timcodar Against M.
tuberculosis

Parameter Value Conditions Source

Minimum Inhibitory

Concentration (MIC)
19 µg/mL Broth culture [1]

50% Inhibitory

Concentration (IC50)
1.9 µg/mL

In Mtb-infected host

macrophage cells
[1]

Table 2: In Vitro Synergy of Timcodar with Anti-TB Drugs

Anti-TB Drug
Synergy Observed
(Broth Culture)

Synergy Observed
(Macrophage
Model)

Source

Rifampin Yes Yes [1]

Bedaquiline Yes Yes [1]

Clofazimine Yes Not specified [1]

Moxifloxacin No Yes [1]

Isoniazid No Not specified [1]

Table 3: In Vivo Efficacy of Timcodar in a Murine Model
of Tuberculosis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1681317?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4325793/
https://www.benchchem.com/product/b1681317?utm_src=pdf-body
https://www.benchchem.com/product/b1681317?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4325793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4325793/
https://www.benchchem.com/product/b1681317?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4325793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4325793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4325793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4325793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4325793/
https://www.benchchem.com/product/b1681317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group

Log10 Reduction in
Lung Bacterial
Burden (Compared
to Drug Alone)

Mouse Model Source

Rifampin + Timcodar 1.0
BALB/c mice, aerosol

infection
[1]

Isoniazid + Timcodar 0.4
BALB/c mice, aerosol

infection
[1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

In Vitro Susceptibility and Synergy Testing
Objective: To determine the direct antibacterial activity of Timcodar and its synergistic potential

with other anti-TB drugs.

Methodology: Checkerboard Broth Microdilution Assay

Preparation of Reagents:

Prepare stock solutions of Timcodar and anti-TB drugs (Rifampin, Isoniazid, Bedaquiline,

Clofazimine, Moxifloxacin) in a suitable solvent (e.g., DMSO).

Prepare a culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with

OADC (oleic acid-albumin-dextrose-catalase) and grow to mid-log phase.

Assay Setup:

In a 96-well microtiter plate, create a two-dimensional gradient of drug concentrations.

Serially dilute Timcodar along the y-axis and the anti-TB drug along the x-axis.

Inoculate each well with the M. tuberculosis culture, diluted to a final concentration of

approximately 5 x 105 CFU/mL.
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Include control wells with no drugs (growth control) and wells with each drug alone to

determine their individual MICs.

Incubation and Reading:

Incubate the plates at 37°C for 7-14 days.

Assess bacterial growth visually or by using a growth indicator such as Resazurin. The

MIC is defined as the lowest concentration of a drug that inhibits visible growth.

Data Analysis:

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI =

(MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination /

MIC of drug B alone).

Synergy is typically defined as an FICI ≤ 0.5, additivity/indifference as 0.5 < FICI ≤ 4, and

antagonism as FICI > 4.

Macrophage Infection Assay
Objective: To evaluate the activity of Timcodar against intracellular M. tuberculosis.

Methodology:

Cell Culture and Differentiation:

Culture a human monocyte cell line (e.g., THP-1) in RPMI 1640 medium supplemented

with 10% fetal bovine serum.

Differentiate the monocytes into macrophage-like cells by treating with phorbol 12-

myristate 13-acetate (PMA) for 24-48 hours.

Infection:

Infect the differentiated macrophages with M. tuberculosis H37Rv at a multiplicity of

infection (MOI) of 1-10 for a few hours.
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Wash the cells to remove extracellular bacteria.

Drug Treatment:

Add fresh media containing serial dilutions of Timcodar, with or without a fixed

concentration of a synergistic anti-TB drug (e.g., Rifampin, Moxifloxacin, Bedaquiline).

Incubation and Lysis:

Incubate the infected cells for 3-5 days.

Lyse the macrophages with a gentle detergent (e.g., Triton X-100) to release intracellular

bacteria.

Quantification of Bacteria:

Determine the number of viable bacteria by plating serial dilutions of the lysate on

Middlebrook 7H11 agar and counting colony-forming units (CFU) after 3-4 weeks of

incubation.

Data Analysis:

Calculate the percent inhibition of bacterial growth for each drug concentration compared

to the untreated control.

Determine the IC50, the concentration of the drug that inhibits 50% of bacterial growth.

In Vivo Murine Model of Tuberculosis
Objective: To assess the in vivo efficacy of Timcodar in combination with first-line anti-TB

drugs.

Methodology:

Animal Model:

Use female BALB/c mice, a commonly used inbred strain for TB research.

Infection:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1681317?utm_src=pdf-body
https://www.benchchem.com/product/b1681317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infect the mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary

infection.

Drug Treatment:

After a pre-treatment period to allow the infection to establish (e.g., 2-4 weeks), begin drug

administration.

Administer drugs orally by gavage, typically 5 days a week.

Treatment groups should include:

Vehicle control

Timcodar alone (e.g., 40 mg/kg)

Rifampin alone (e.g., 10 mg/kg)

Isoniazid alone (e.g., 25 mg/kg)

Rifampin + Timcodar

Isoniazid + Timcodar

Efficacy Assessment:

After a defined treatment period (e.g., 4 weeks), euthanize the mice.

Aseptically remove the lungs and homogenize them in saline.

Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar.

After 3-4 weeks of incubation at 37°C, count the number of CFUs.

Data Analysis:

Express the bacterial load in the lungs as log10 CFU.
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Compare the mean log10 CFU of the combination therapy groups to the monotherapy and

vehicle control groups to determine the reduction in bacterial burden.
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Caption: Proposed dual mechanism of Timcodar and the corresponding experimental

validation workflow.
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Caption: Step-by-step workflow for the checkerboard assay to determine drug synergy.

In Vivo Efficacy Evaluation Workflow
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Caption: Workflow for the murine model of tuberculosis to evaluate in vivo drug efficacy.
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Conclusion
Timcodar (VX-853) represents a promising candidate as an adjunctive therapy for

tuberculosis. Its ability to potentiate the activity of key anti-TB drugs, particularly rifampin, both

in vitro and in vivo, highlights the potential of efflux pump inhibition as a strategy to combat

drug resistance and enhance treatment efficacy. The complex mechanism, likely involving both

bacterial and host cell targets, warrants further investigation to fully elucidate its mode of action

and identify specific molecular targets. The experimental protocols outlined in this guide

provide a framework for the continued evaluation of Timcodar and other novel efflux pump

inhibitors in the drug development pipeline for tuberculosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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